1-Benzyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Overview
Description
1-Benzyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methylene, benzyl ester, and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Methylene Group: The methylene group is introduced via a substitution reaction, often using reagents like methylene iodide.
Esterification: The benzyl ester and methyl ester groups are introduced through esterification reactions using benzyl alcohol and methanol, respectively, in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate
- (S)-4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Uniqueness
1-Benzyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3 |
InChI Key |
PHWGPICRKIRWAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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